REACTION_CXSMILES
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P(Cl)(Cl)([Cl:3])=O.[Cl:6][C:7]1[C:12]2[C:13](=O)[NH:14][S:15][C:11]=2[CH:10]=[CH:9][CH:8]=1>>[Cl:3][C:13]1[C:12]2[C:7]([Cl:6])=[CH:8][CH:9]=[CH:10][C:11]=2[S:15][N:14]=1
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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P(=O)(Cl)(Cl)Cl
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Name
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Quantity
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2.34 g
|
Type
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reactant
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Smiles
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ClC1=CC=CC2=C1C(NS2)=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The reaction mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux overnight
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Duration
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8 (± 8) h
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Type
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CUSTOM
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Details
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After normal aqueous work-up, the product was purified by column chromatography, on silica gel
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Type
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WASH
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Details
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eluted with a mixture of 5% ethyl acetate in hexanes
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Name
|
|
Type
|
product
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Smiles
|
ClC1=NSC2=C1C(=CC=C2)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |